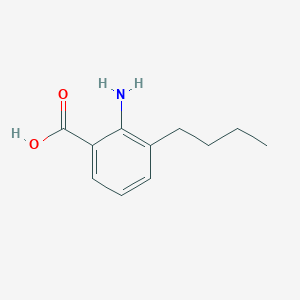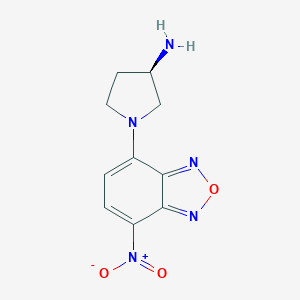
(R)-(-)-NBD-APy
Overview
Description
®-(-)-1-(7-Nitro-4-benzofurazanyl)-3-pyrrolidinamine is a chiral compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofurazan ring substituted with a nitro group and a pyrrolidinamine moiety, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-1-(7-Nitro-4-benzofurazanyl)-3-pyrrolidinamine typically involves multi-step organic reactions. One common method starts with the nitration of benzofurazan to introduce the nitro group at the 7-position. This is followed by the formation of the pyrrolidinamine moiety through a series of reactions involving amination and cyclization. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of ®-(-)-1-(7-Nitro-4-benzofurazanyl)-3-pyrrolidinamine may involve large-scale nitration and amination processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
®-(-)-1-(7-Nitro-4-benzofurazanyl)-3-pyrrolidinamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzofurazan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base and a suitable solvent.
Major Products Formed
Oxidation: Further oxidized derivatives of the nitro group.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzofurazan derivatives depending on the nucleophile used.
Scientific Research Applications
®-(-)-1-(7-Nitro-4-benzofurazanyl)-3-pyrrolidinamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-(-)-1-(7-Nitro-4-benzofurazanyl)-3-pyrrolidinamine involves its interaction with specific molecular targets. The nitro group and the benzofurazan ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. The pyrrolidinamine moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-(+)-1-(7-Nitro-4-benzofurazanyl)-3-pyrrolidinamine: The enantiomer of the compound with similar structural features but different stereochemistry.
1-(7-Nitro-4-benzofurazanyl)-3-piperidinamine: A structurally similar compound with a piperidine ring instead of a pyrrolidine ring.
1-(7-Nitro-4-benzofurazanyl)-3-morpholinamine: Another analog with a morpholine ring.
Uniqueness
®-(-)-1-(7-Nitro-4-benzofurazanyl)-3-pyrrolidinamine is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets
Properties
IUPAC Name |
(3R)-1-(4-nitro-2,1,3-benzoxadiazol-7-yl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O3/c11-6-3-4-14(5-6)7-1-2-8(15(16)17)10-9(7)12-18-13-10/h1-2,6H,3-5,11H2/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDDQXROWUJAJX-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC=C(C3=NON=C23)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)C2=CC=C(C3=NON=C23)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576807 | |
| Record name | (3R)-1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)pyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143112-51-0 | |
| Record name | (+)-4-Nitro-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143112-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)pyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(-)-4-(3-Aminopyrrolidino)-7-nitrobenzofurazan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes (R)-(-)-1-(7-Nitro-4-benzofurazanyl)-3-pyrrolidinamine a suitable reagent for enantiomeric separation in HPLC and CE?
A1: (R)-(-)-1-(7-Nitro-4-benzofurazanyl)-3-pyrrolidinamine, often abbreviated as (R)-NBD-APy, exhibits several characteristics that make it valuable for enantiomeric separation:
- Chiral Derivatization: As a chiral molecule, it can react with enantiomers of a target compound to form diastereomeric derivatives. These diastereomers possess distinct physicochemical properties, allowing for separation using achiral chromatography techniques like HPLC [, ].
- Fluorescence: The benzofurazan moiety in NBD-APy imparts fluorescence to the derivatives. This enables highly sensitive detection, even at picomole levels, using fluorescence detectors in HPLC or CE [, ].
- Versatile Reactivity: NBD-APy reacts with carboxylic acid groups, making it suitable for derivatizing a range of compounds, including 2-arylpropionic acids and tetrahydroisoquinoline-3-carboxylic acid, as demonstrated in the research [, ].
Q2: How does the molecular geometry of (R)-NBD-APy derivatives influence their separation in capillary electrophoresis (CE)?
A2: The research highlights the impact of molecular geometry on the separation of (R)-NBD-APy derivatives in CE, particularly when using β-cyclodextrin (β-CD) as a chiral selector [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


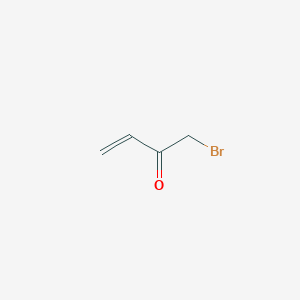
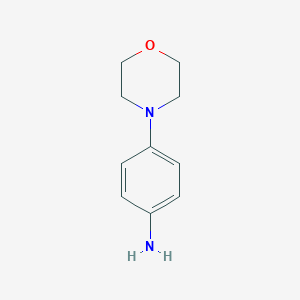
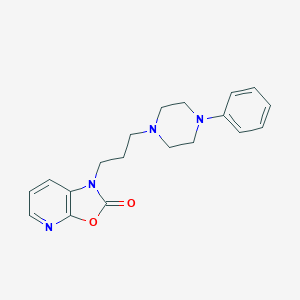
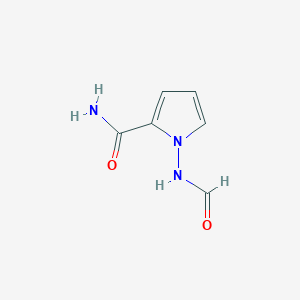
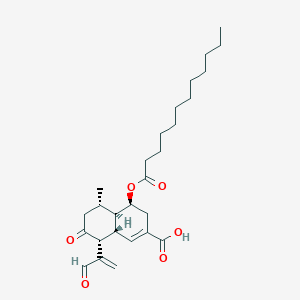
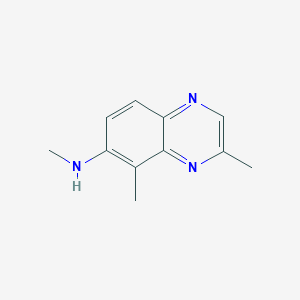

![8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B114324.png)




![2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B114335.png)
